molecular formula C19H18BrN3O B1670191 (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide CAS No. 856243-80-6

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide

Cat. No.: B1670191
CAS No.: 856243-80-6
M. Wt: 384.3 g/mol
InChI Key: LIDOPKHSVQTSJY-VMEIHUARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WP1130, also known as degrasyn, is a small molecule that acts as a selective inhibitor of deubiquitinating enzymes. It was initially identified as a Janus-activated kinase 2 (JAK2) kinase inhibitor but later found to have unique properties that make it a potent antitumor agent. WP1130 induces the accumulation of polyubiquitinated proteins into aggresomes, leading to tumor cell apoptosis .

Biochemical Analysis

Biochemical Properties

Degrasyn interacts with several enzymes and proteins. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . These interactions play a crucial role in the biochemical reactions involving Degrasyn. For instance, Degrasyn has been shown to downregulate the antiapoptotic proteins Bcr-Abl and JAK2 .

Cellular Effects

Degrasyn has significant effects on various types of cells and cellular processes. It influences cell function by downregulating the antiapoptotic proteins Bcr-Abl and JAK2 . This downregulation is associated with the induction of apoptosis and the blocking of autophagy . Furthermore, Degrasyn has been shown to have antitumor activity in preclinical in vivo models with low levels of systemic toxicity .

Molecular Mechanism

Degrasyn exerts its effects at the molecular level through several mechanisms. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . This inhibition leads to the rapid accumulation of polyubiquitinated proteins into juxtanuclear aggresomes, without affecting 20S proteasome activity . The accumulation of these proteins results in the downregulation of antiapoptotic proteins and the upregulation of proapoptotic proteins .

Temporal Effects in Laboratory Settings

The effects of Degrasyn change over time in laboratory settings. For instance, Degrasyn was shown to induce apoptosis and reduce Mcl-1 protein levels . Short hairpin RNA–mediated knockdown (KD) of Usp9x in myeloma cells resulted in transient induction of apoptosis, followed by a sustained reduction in cell growth .

Dosage Effects in Animal Models

The effects of Degrasyn vary with different dosages in animal models. For example, in a xenotransplant SCID mouse model of MCL, Degrasyn alone showed modest prolongation of survival compared with vehicle alone .

Metabolic Pathways

Degrasyn is involved in several metabolic pathways. It has been shown to suppress the JAK-Stat signaling pathway . This suppression is associated with the downregulation of the antiapoptotic proteins Bcr-Abl and JAK2 .

Transport and Distribution

It is known that Degrasyn is a cell-permeable compound , suggesting that it can freely diffuse across the cell membrane.

Subcellular Localization

Given its role as a DUB inhibitor, it is likely that it localizes to areas of the cell where its target DUBs (USP9x, USP5, USP14, and UCH37) are found .

Preparation Methods

WP1130 is synthesized through a series of chemical reactions starting from a tyrphostin derivative. The synthetic route involves the following steps:

    Formation of the core structure: The core structure of WP1130 is formed by reacting 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine.

    Addition of functional groups: The core structure is then modified by adding a cyano group and a prop-2-enamide group to form the final compound.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

WP1130 undergoes several types of chemical reactions, including:

    Oxidation: WP1130 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: WP1130 can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WP1130 has a wide range of scientific research applications, including:

    Chemistry: WP1130 is used as a tool compound to study the ubiquitin-proteasome system and the role of deubiquitinating enzymes in protein regulation.

    Biology: The compound is used to investigate the mechanisms of protein degradation and the formation of aggresomes in cells.

    Medicine: WP1130 has shown promise as an antitumor agent, particularly in the treatment of chronic myelogenous leukemia, melanoma, glioblastoma, and myeloproliferative disorders.

    Industry: WP1130 is used in the development of new therapeutic agents targeting the ubiquitin-proteasome system.

Comparison with Similar Compounds

WP1130 is unique compared to other deubiquitinating enzyme inhibitors due to its selective inhibition of multiple enzymes and its ability to induce aggresome formation. Similar compounds include:

WP1130’s unique mechanism of action and its ability to target multiple deubiquitinating enzymes make it a valuable tool in cancer research and therapy.

Properties

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDOPKHSVQTSJY-VMEIHUARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459281
Record name WP1130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856243-80-6
Record name Degrasyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856243-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WP1130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 2
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 3
Reactant of Route 3
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 4
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 5
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide
Reactant of Route 6
Reactant of Route 6
(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.